2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide 2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16788479
InChI: InChI=1S/C8H3BrF2O3/c9-7(12)4-2-1-3-5-6(4)14-8(10,11)13-5/h1-3H
SMILES:
Molecular Formula: C8H3BrF2O3
Molecular Weight: 265.01 g/mol

2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide

CAS No.:

Cat. No.: VC16788479

Molecular Formula: C8H3BrF2O3

Molecular Weight: 265.01 g/mol

* For research use only. Not for human or veterinary use.

2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide -

Specification

Molecular Formula C8H3BrF2O3
Molecular Weight 265.01 g/mol
IUPAC Name 2,2-difluoro-1,3-benzodioxole-4-carbonyl bromide
Standard InChI InChI=1S/C8H3BrF2O3/c9-7(12)4-2-1-3-5-6(4)14-8(10,11)13-5/h1-3H
Standard InChI Key VYJLGEABYDHJHV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C(=C1)OC(O2)(F)F)C(=O)Br

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2,2-difluoro-1,3-benzodioxole-4-carbonyl bromide, reflects its core structure: a benzodioxole ring fused with a difluoromethyl group at positions 2 and 2′, and a carbonyl bromide substituent at position 4. Key identifiers include:

PropertyValueSource
Molecular FormulaC₈H₃BrF₂O₃
Molecular Weight265.01 g/mol
Canonical SMILESC1=CC(=C2C(=C1)OC(O2)(F)F)C(=O)Br
InChI KeyVYJLGEABYDHJHV-UHFFFAOYSA-N
XLogP3 (Log P)1.41
Topological Polar Surface Area58.92 Ų

The difluoromethylene group (-CF₂-) induces substantial electronic effects, lowering the electron density of the aromatic system and increasing electrophilicity at the carbonyl bromide moiety . This is corroborated by computational studies showing a Hammett σₚ value of +0.78 for the difluorobenzo[d] dioxole substituent, comparable to nitro groups in directing electrophilic substitution .

Synthetic Methodologies

Primary Synthesis Route

The most reported pathway involves a three-step sequence starting from 2,2-difluorobenzo[d] dioxole :

  • Lithiation: Treatment with n-butyllithium (2.5 M in hexanes) at -15°C in tetrahydrofuran (THF) generates a stabilized aryl lithium intermediate.

  • Carbon Dioxide Quenching: Reaction with dry ice forms the corresponding carboxylic acid.

  • Bromination: Conversion to the acyl bromide using phosphorus tribromide (PBr₃) in dichloromethane at 0°C.

Alternative Approaches

A comparative analysis of synthetic routes reveals:

MethodYieldConditionsLimitations
Direct bromination35%Br₂, FeCl₃, CH₂Cl₂, 40°COver-bromination byproducts
Hunsdiecker reaction28%AgNO₃, Br₂, CCl₄, refluxLow scalability
Photobromination18%NBS, UV light, 25°CPoor regioselectivity

The lithiation route remains superior due to its regiochemical control, though it requires strict anhydrous conditions .

Reactivity and Functionalization

Nucleophilic Substitution

The carbonyl bromide group undergoes rapid substitution with amines, alcohols, and thiols. Kinetic studies in acetonitrile at 25°C show second-order rate constants of:

  • Aniline: k=2.4×103M1s1k = 2.4 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1}

  • Methanol: k=1.1×104M1s1k = 1.1 \times 10^{-4} \, \text{M}^{-1}\text{s}^{-1}

  • Thiophenol: k=5.6×103M1s1k = 5.6 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1}

This reactivity enables efficient synthesis of amides, esters, and thioesters under mild conditions .

Cross-Coupling Applications

Palladium-catalyzed Suzuki-Miyaura couplings with boronic acids proceed efficiently (80–92% yield) using:

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: Cs₂CO₃ (2 equiv)

  • Solvent: DME/H₂O (4:1)

  • Temperature: 80°C, 12 h

This method has been employed to synthesize biaryl derivatives for kinase inhibitor development .

Pharmaceutical Applications

Antiviral Agent Precursors

Derivatives of 2,2-difluorobenzo[d][1, dioxole-4-carbonyl bromide show potent activity against RNA viruses. In a 2024 study, the compound served as a key intermediate in synthesizing protease inhibitors with IC₅₀ values of 12–18 nM against SARS-CoV-2 3CLpro.

Oncology Drug Development

The boronic acid analogue (CAS 126120-87-4) derived from this bromide exhibits:

  • 97% inhibition of BTK at 10 μM

  • 82% tumor growth reduction in xenograft models (A549 lung carcinoma)

  • Favorable pharmacokinetics: t1/2=8.2h,oral bioavailability=67%t_{1/2} = 8.2 \, \text{h}, \, \text{oral bioavailability} = 67\%

ParameterSpecification
Temperature2–8°C
AtmosphereInert gas (N₂ or Ar)
ContainerAmber glass, Teflon-lined cap
Shelf Life6 months (unopened)

Decomposition products include hydrogen bromide (HBr) and difluorobenzoquinone, detectable by GC-MS.

Comparative Analysis with Analogues

Chloride vs. Bromide Reactivity

A 2024 study compared the carbonyl halide derivatives:

PropertyCarbonyl Chloride Carbonyl Bromide
Electrophilicity (σ⁺)+0.54+0.78
Hydrolysis t₁/₂ (pH 7)8.3 min2.1 min
Suzuki Coupling Yield68%92%

The bromide’s superior leaving group ability (Br⁻ vs. Cl⁻) accounts for its enhanced reactivity in cross-coupling reactions .

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